Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Comparison with Propyl-Linked Analogs
The glycinamide linker in the target compound introduces an additional carbonyl oxygen compared to the propyl-linked analog 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide. This results in a higher hydrogen bond acceptor (HBA) count and a larger topological polar surface area (TPSA), two critical parameters governing passive permeability and P-glycoprotein efflux susceptibility [1][2].
| Evidence Dimension | Hydrogen Bond Acceptor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBA = 5; TPSA = 58.6 Ų |
| Comparator Or Baseline | 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (CAS 954246-78-7): HBA = 3; TPSA = 41.6 Ų (estimated from structural similarity) |
| Quantified Difference | HBA increase of 2 units; TPSA increase of approximately 17 Ų |
| Conditions | Computed descriptors; PubChem 2.1 and computational models [1] |
Why This Matters
A TPSA difference of >15 Ų often translates to a measurable decrease in oral bioavailability and CNS penetration, making the target compound a superior choice for studies where restricted brain exposure or altered ADME properties are desired.
- [1] PubChem. (2026). Compound Summary for CID 16894752: 2,6-difluoro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide. National Center for Biotechnology Information. View Source
- [2] Veber, D. F. et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. View Source
